2-propyl-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole
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Overview
Description
2-PROPYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole ring substituted with a propyl group and a tetramethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PROPYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: This step involves the alkylation of the benzodiazole ring using propyl halides in the presence of a base.
Attachment of the Tetramethylphenylmethyl Group: This step can be carried out through Friedel-Crafts alkylation using tetramethylphenylmethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-PROPYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-PROPYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-PROPYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene
- 2-Propyl-1-(2,3,5,6-tetramethylphenyl)pentan-1-one
Uniqueness
2-PROPYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H26N2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-propyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C21H26N2/c1-6-9-21-22-19-10-7-8-11-20(19)23(21)13-18-16(4)14(2)12-15(3)17(18)5/h7-8,10-12H,6,9,13H2,1-5H3 |
InChI Key |
DMCRTNNTHOFSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=C(C(=CC(=C3C)C)C)C |
Origin of Product |
United States |
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